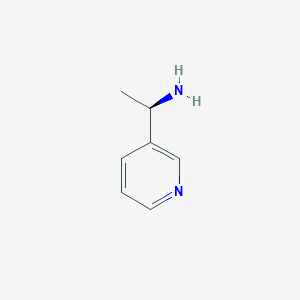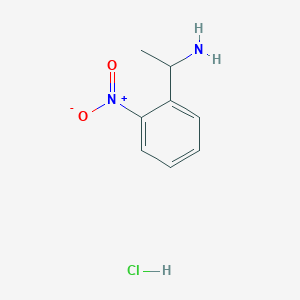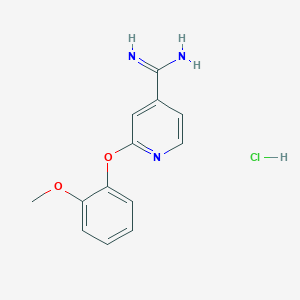![molecular formula C14H20N2 B1452852 N-[(1-éthyl-1H-indol-3-yl)méthyl]propan-2-amine CAS No. 1158691-32-7](/img/structure/B1452852.png)
N-[(1-éthyl-1H-indol-3-yl)méthyl]propan-2-amine
Vue d'ensemble
Description
N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine (NEMPA) is an indole-derived amine that has been used in a variety of scientific research applications. NEMPA has been studied as a potential therapeutic agent for a variety of conditions, including depression, anxiety, and pain. NEMPA has been found to exhibit a variety of biochemical and physiological effects, and has advantages and limitations for use in laboratory experiments.
Applications De Recherche Scientifique
Applications anti-inflammatoires
“N-[(1-éthyl-1H-indol-3-yl)méthyl]propan-2-amine” est structurellement similaire au Naproxène, un anti-inflammatoire non stéroïdien (AINS) utilisé pour traiter la douleur, les crampes menstruelles, les maladies inflammatoires telles que la polyarthrite rhumatoïde et la fièvre . Le mécanisme d'action du Naproxène implique le blocage de la liaison de l'arachidonate pour inhiber de manière compétitive les deux isoenzymes de la cyclooxygénase (COX), COX-1 et COX-2, ce qui entraîne des effets analgésiques et anti-inflammatoires .
Applications antivirales
Les dérivés de l'indole, y compris “this compound”, ont montré des activités antivirales potentielles . Par exemple, des dérivés de 6-amino-4-alkylsubstitués-1H-indole-2-carboxylate ont été préparés et rapportés comme agents antiviraux .
Applications anticancéreuses
Certains composés synthétisés liés à “this compound” ont été évalués pour leurs activités antiprolifératives in vitro contre les lignées cellulaires cancéreuses HeLa, MCF-7 et HT-29 . Certains de ces composés ont démontré des activités efficaces envers ces lignées cellulaires tumorales .
Applications antimicrobiennes
Les dérivés de l'indole ont été testés pour leur activité antimycobactérienne in vitro contre M. tuberculosis H37Rv, Mycobacterium smegmatis (ATCC 19420), Mycobacterium fortuitum (ATCC 19542), et des souches de MDR-TB .
Applications de neuromodulateur ou de neurotransmetteur
La 2-(1H-indol-3-yl)éthanamine, qui est structurellement similaire à “this compound”, se trouve à l'état de traces dans le cerveau des mammifères, agissant peut-être comme un neuromodulateur ou un neurotransmetteur .
Voie de biosynthèse de l'hormone végétale
La 2-(1H-indol-3-yl)éthanamine est un alcaloïde présent dans les plantes et les champignons et est un intermédiaire possible dans la voie de biosynthèse de l'hormone végétale acide indole-3-acétique .
Mécanisme D'action
Indole Derivatives
Indole derivatives are a significant class of compounds in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various conditions, including cancer and microbial infections . Indoles, both natural and synthetic, exhibit various biologically vital properties .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have shown antiviral activity, suggesting they may interact with pathways involved in viral replication .
Molecular and Cellular Effects
The molecular and cellular effects of indole derivatives can be diverse, reflecting their wide range of biological activities. For example, some indole derivatives have demonstrated anti-inflammatory and analgesic activities .
Analyse Biochimique
Biochemical Properties
N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine, have been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell.
Cellular Effects
N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to modulate signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine can impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, leading to changes in phosphorylation states and subsequent alterations in cellular functions . Additionally, N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine can influence gene expression by binding to DNA or interacting with transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites can have different biological activities, which can impact the overall effects of the compound over time.
Dosage Effects in Animal Models
The effects of N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of signaling pathways and gene expression. At higher doses, it may lead to toxic or adverse effects. For example, indole derivatives have been reported to cause hepatotoxicity at high doses . Therefore, it is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic processes within the cell.
Transport and Distribution
The transport and distribution of N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine within cells and tissues are mediated by various transporters and binding proteins. For instance, indole derivatives can be transported across cell membranes by specific transporters, such as organic cation transporters . These transporters facilitate the uptake and distribution of the compound within different cellular compartments and tissues.
Subcellular Localization
The subcellular localization of N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, indole derivatives have been reported to localize to the mitochondria, where they can modulate mitochondrial function and energy metabolism . The specific localization of N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine can impact its overall biological activity and effects on cellular processes.
Propriétés
IUPAC Name |
N-[(1-ethylindol-3-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-4-16-10-12(9-15-11(2)3)13-7-5-6-8-14(13)16/h5-8,10-11,15H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVGRYRHYREUKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


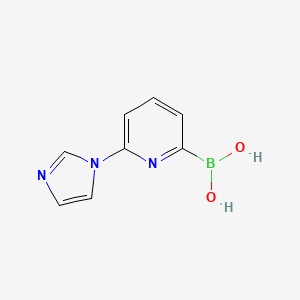


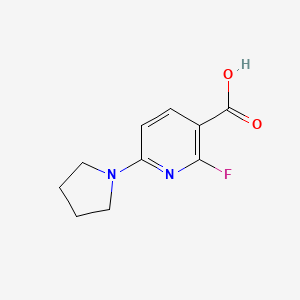
![2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine](/img/structure/B1452777.png)

![2-chloro-N-[(4-chlorophenyl)methyl]aniline hydrochloride](/img/structure/B1452779.png)
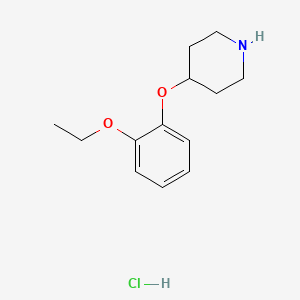

![Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B1452784.png)

